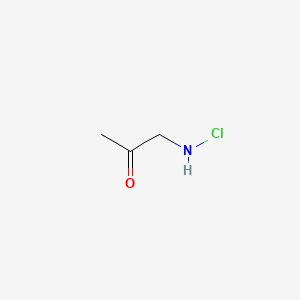
2-Naphthalenol, nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, nonyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a nonyl group is attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, nonyl- typically involves the alkylation of 2-naphthol with nonyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is usually performed in an organic solvent such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
In industrial settings, the production of 2-Naphthalenol, nonyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenol, nonyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
2-Naphthalenol, nonyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, nonyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: The parent compound, which lacks the nonyl group.
1-Naphthol: An isomer with the hydroxyl group at a different position.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness
2-Naphthalenol, nonyl- is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its parent compound and other similar compounds. This makes it suitable for specific applications where these unique properties are advantageous.
Propriétés
Numéro CAS |
31215-06-2 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
4-nonylnaphthalen-2-ol |
InChI |
InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-11-16-14-18(20)15-17-12-9-10-13-19(16)17/h9-10,12-15,20H,2-8,11H2,1H3 |
Clé InChI |
KHISELCSURTBSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
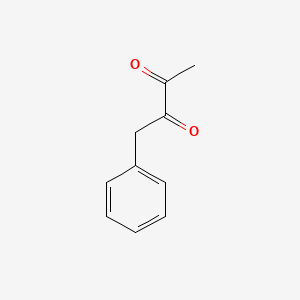
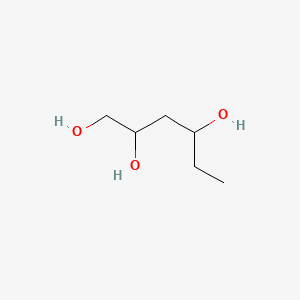
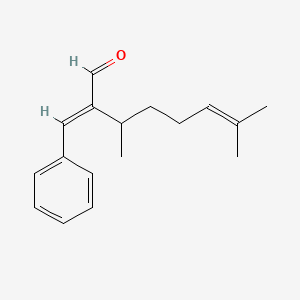
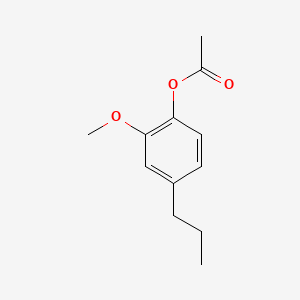

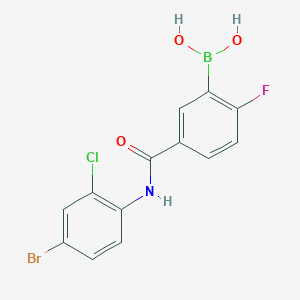
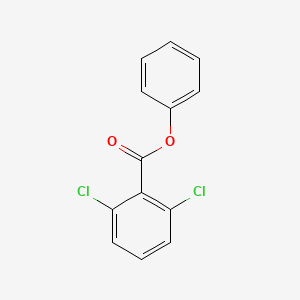
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
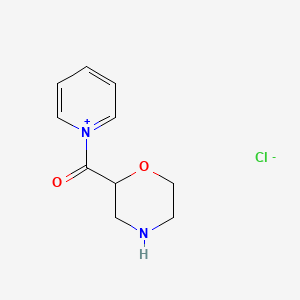
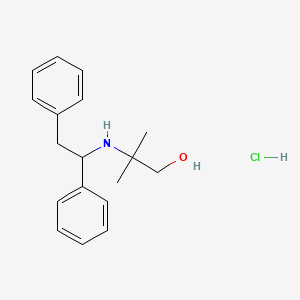
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)

